molecular formula C16H16N4O2 B1429545 Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate CAS No. 916486-06-1

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

Cat. No. B1429545
M. Wt: 296.32 g/mol
InChI Key: RRQRYXWYEZKEBT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate is a chemical compound with the molecular weight of 296.33 . Its IUPAC name is ethyl 2-[2-(methylamino)-4-pyrimidinyl]-1H-indole-5-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N4O2/c1-3-22-15(21)10-4-5-12-11(8-10)9-14(19-12)13-6-7-18-16(17-2)20-13/h4-9,19H,3H2,1-2H3, (H,17,18,20) .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate are not available, pyrimidine derivatives have been involved in various reactions. For instance, a ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Scientific Research Applications

  • Pharmacology

    • Pyrimidine derivatives are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They exhibit diverse types of biological and pharmaceutical activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, antiparasitic, diuretic, antitumor, antifilarial, DNA topoisomerase II inhibitors, antitubercular agents, antimalarial and antiplasmodial, anti-inflammatory and analgesic activities, anti-HIV, cardiovascular agents and antihypertensive, antiulcer agents, hair disorders activities, calcium-sensing receptor antagonists, DPP-IV inhibitors, antidiabetic, potent adenosine A2a receptor agonistic or antagonist action, TLR8 or interferon beta (IFN-β) modulators, vascular relaxation for ocular ciliary artery and neuroprotection on retinal ganglion cell, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors and coronary heart disease therapeutics, anticancer, key intermediate for Vitamin B1, pyruvate dehydrogenase kinase inhibitors .
  • Anti-Fibrosis Activity

    • A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
    • The study showed that compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that compounds 12m and 12q might be developed the novel anti-fibrotic drugs .
  • Antimicrobial Activity

    • Pyrimidine derivatives are known to exhibit antimicrobial activities . They have been used in the design of privileged structures in medicinal chemistry .
  • Antiviral Activity

    • Pyrimidine derivatives are known to exhibit antiviral activities . They have been used in the design of privileged structures in medicinal chemistry .
  • Antitumor Activity

    • Pyrimidine derivatives are known to exhibit antitumor activities . They have been used in the design of privileged structures in medicinal chemistry .
  • Antidiabetic Activity

    • Pyrimidine derivatives are known to exhibit antidiabetic activities . They have been used in the design of privileged structures in medicinal chemistry .

Future Directions

While specific future directions for Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate are not mentioned, there is ongoing research into the development of pyrimidine derivatives as potential anticancer agents . This suggests that further exploration of the properties and potential applications of Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate could be a valuable area of study.

properties

IUPAC Name

ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-3-22-15(21)10-4-5-12-11(8-10)9-14(19-12)13-6-7-18-16(17-2)20-13/h4-9,19H,3H2,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQRYXWYEZKEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C3=NC(=NC=C3)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00732990
Record name Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

CAS RN

916486-06-1
Record name Ethyl 2-[2-(methylamino)pyrimidin-4-yl]-1H-indole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00732990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

30 g (95.4 mmol) of ethyl 2-(2-chloropyrimidin-4-yl)-1H-indole-5-carboxylate were initially charged and suspended in 150 ml of ethanol. 53.9 g of methylamine solution in ethanol (8 M) were added to this suspension which was heated to from 75° C. to 80° C. in an autoclave for 4 h. After concentration and washing with ethanol, 29.7 g of ethyl 2-(2-methylamino-pyrimidin-4-yl)-1H-indole-5-carboxylate were obtained (97.6 HPLC area %). LCMS: [M+H]⊕ 297.12
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
53.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
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Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
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Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Reactant of Route 4
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Reactant of Route 5
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate
Reactant of Route 6
Ethyl 2-(2-(methylamino)pyrimidin-4-yl)-1H-indole-5-carboxylate

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